molecular formula C7H9ClN2 B1646993 5-Chloro-4-methylbenzene-1,3-diamine CAS No. 861519-29-1

5-Chloro-4-methylbenzene-1,3-diamine

Cat. No.: B1646993
CAS No.: 861519-29-1
M. Wt: 156.61 g/mol
InChI Key: VFALDCWSTKEUED-UHFFFAOYSA-N
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Description

5-Chloro-4-methylbenzene-1,3-diamine is a chemical compound with the CAS Number: 861519-29-1. It has a molecular weight of 156.61 and its molecular formula is C7H9ClN2 . It is typically stored in a dark place, under an inert atmosphere, at room temperature .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C7H9ClN2 . This indicates that the compound consists of a benzene ring substituted with a chlorine atom, a methyl group, and two amine groups .


Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 156.61 . The compound should be stored in a dark place, under an inert atmosphere, at room temperature .

Scientific Research Applications

Synthesis and Characterization of Advanced Polymers

A significant area of application involves the synthesis of new polyimides and polyamides using various aromatic diamines. These studies explore the properties of the synthesized materials, such as solubility, thermal stability, and mechanical strength. For instance, the synthesis of fluorinated polyimides demonstrates improved solubility and lower color intensity compared to non-fluorinated counterparts, suggesting their potential in applications requiring high-performance materials with specific optical properties (Yang & Hsiao, 2004).

Development of Thermally Stable and Soluble Polymers

Research into the development of soluble and thermally stable polyimides showcases the importance of structural modifications, like the incorporation of pendent groups or substitution patterns, to achieve desired material characteristics. These modifications can lead to polymers with high glass transition temperatures and excellent solubility in various solvents, making them suitable for a wide range of applications (Ghaemy & Alizadeh, 2009).

Applications in Molecular Engineering and Crystal Design

The research extends to the engineering of molecular crystals and the design of materials with predetermined properties. For example, the synthesis of molecular crystals built from derivatives of hexaphenylbenzene and related compounds demonstrates the potential for creating materials with specific structural and bonding properties, which could have implications in fields such as nanotechnology and materials science (Maly et al., 2007).

Contributions to Organic Synthesis and Ligand Development

Additionally, the synthesis of Schiff base ligands derived from the condensation of salicylaldehyde derivatives showcases the versatility of aromatic diamines in organic synthesis, providing a pathway for the development of complex organic molecules with potential applications in catalysis, pharmaceuticals, and material science (Naeimi et al., 2007).

Safety and Hazards

The compound is associated with certain hazards. It has been assigned the signal word “Warning” and is associated with Hazard Statements H302 and H319 . Precautionary statements include P305+P351+P338 .

Mechanism of Action

Mode of Action

The mode of action of 5-Chloro-4-methylbenzene-1,3-diamine is likely to involve electrophilic aromatic substitution . In this process, the compound forms a sigma-bond with the benzene ring, generating a positively charged intermediate. This intermediate then loses a proton, yielding a substituted benzene ring .

Pharmacokinetics

Its molecular weight (15661) suggests that it could be absorbed and distributed in the body . Its bioavailability would be influenced by factors such as its solubility, stability, and the presence of transport proteins.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, its stability may be affected by temperature and light exposure . Furthermore, its efficacy could be influenced by the pH and the presence of other substances in its environment.

Properties

IUPAC Name

5-chloro-4-methylbenzene-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2/c1-4-6(8)2-5(9)3-7(4)10/h2-3H,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFALDCWSTKEUED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1Cl)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001291638
Record name 5-Chloro-4-methyl-1,3-benzenediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001291638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

861519-29-1
Record name 5-Chloro-4-methyl-1,3-benzenediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=861519-29-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-4-methyl-1,3-benzenediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001291638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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